molecular formula C11H19NO3 B15216800 tert-Butyl (S)-2-vinylmorpholine-4-carboxylate

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate

Cat. No.: B15216800
M. Wt: 213.27 g/mol
InChI Key: RKFTWIYJNPMOPF-VIFPVBQESA-N
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Description

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a vinyl group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the morpholine ring can act as a nucleophile in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-vinylbenzoate: Similar in structure but with a benzene ring instead of a morpholine ring.

    tert-Butyl 2-vinylpyridine-4-carboxylate: Contains a pyridine ring instead of a morpholine ring.

Uniqueness

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The combination of the tert-butyl group, vinyl group, and morpholine ring makes it a versatile compound for various applications in chemistry and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2S)-2-ethenylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1

InChI Key

RKFTWIYJNPMOPF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=C

Origin of Product

United States

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